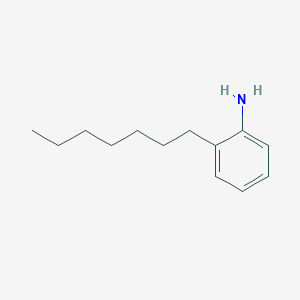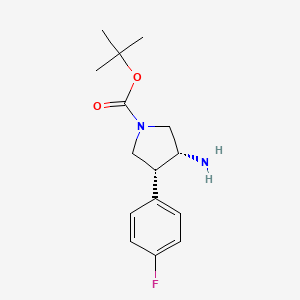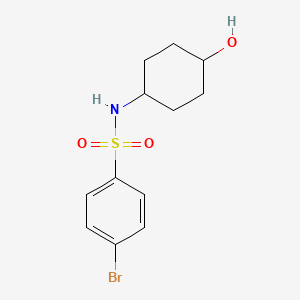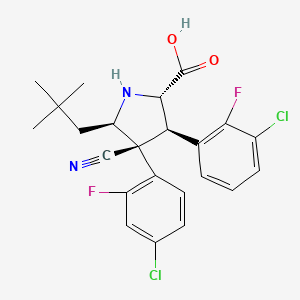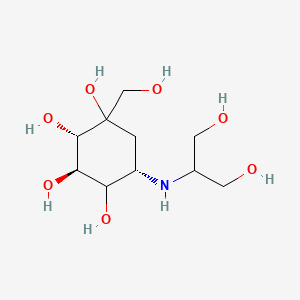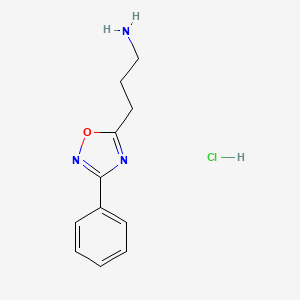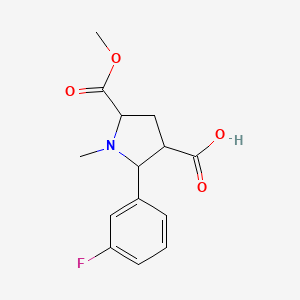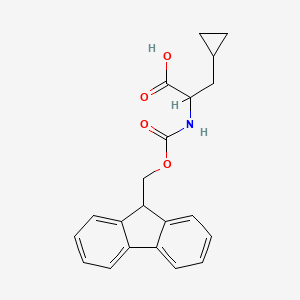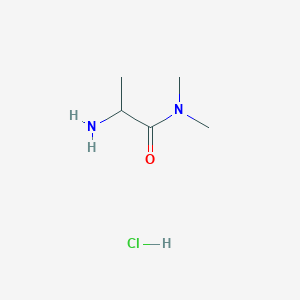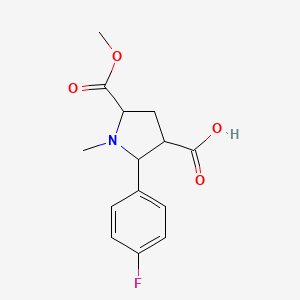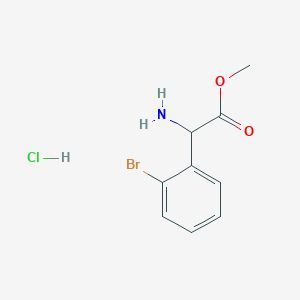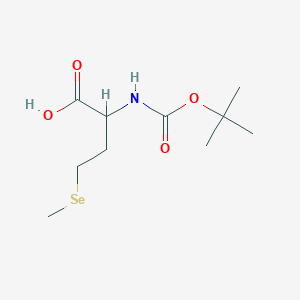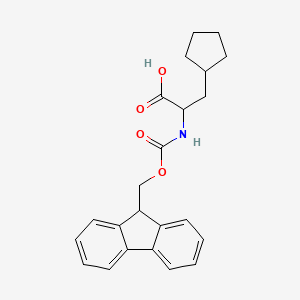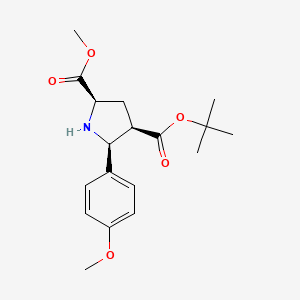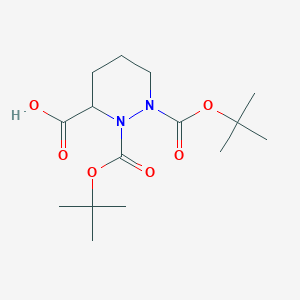
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Overview
Description
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O6. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is of significant interest in the field of synthetic organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the protection of hexahydropyridazine-3-carboxylic acid with tert-butoxycarbonyl groups. One common method includes the reaction of hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions depending on the functional groups present in the molecule.
Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The Boc protecting groups are particularly useful in multi-step synthesis processes.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs where protection of amine groups is crucial.
Industry: It finds applications in the production of fine chemicals and advanced materials, where precise control over chemical structure is required.
Mechanism of Action
The mechanism of action of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed to reveal the free amine groups, which can then participate in further chemical transformations .
Comparison with Similar Compounds
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other Boc-protected compounds such as:
- 1,2-Di-Boc-hexahydropyridazine-3-carboxylic acid
- 1,2,3-Pyridazinetricarboxylic acid, tetrahydro-, 1,2-bis(1,1-dimethylethyl) ester
- 1,2-bis(Boc)-hexahydro-pyridazine-3-carboxylic acid
These compounds share similar structural features and reactivity due to the presence of Boc protecting groups. this compound is unique in its specific arrangement of functional groups, which can influence its reactivity and applications .
Properties
IUPAC Name |
1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


